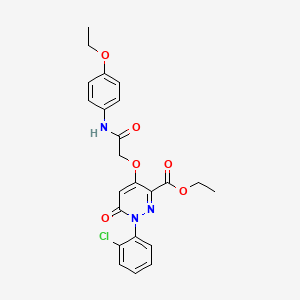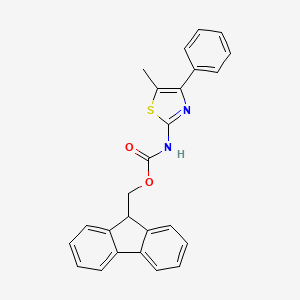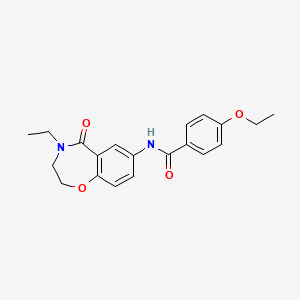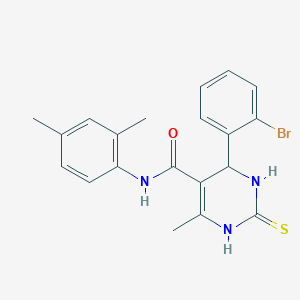
1-(3,4-dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea is a synthetic organic compound characterized by its unique structure, which includes a urea moiety linked to a 3,4-dimethylphenyl group and a pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea typically involves the following steps:
Formation of the Urea Moiety: This can be achieved by reacting an isocyanate with an amine. For instance, 3,4-dimethylphenyl isocyanate can be reacted with pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methylamine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-50°C. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods: For industrial-scale production, the process may involve:
Batch or Continuous Flow Reactors: These reactors ensure better control over reaction parameters and scalability.
Purification: Techniques such as recrystallization, chromatography, or distillation are employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution reactions.
Major Products:
Oxidation Products: Hydroxylated or carbonyl derivatives of the original compound.
Reduction Products: Reduced forms of the pyridine ring.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
1-(3,4-Dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as polymers or nanomaterials.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.
作用机制
The mechanism by which 1-(3,4-dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea exerts its effects depends on its application:
Molecular Targets: It may interact with specific enzymes, receptors, or proteins, altering their activity or function.
Pathways Involved: The compound can modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to desired biological effects.
相似化合物的比较
- 1-(3,4-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea
- 1-(3,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)urea
- 1-(3,4-Dimethylphenyl)-3-(tetrahydro-2H-pyran-4-ylmethyl)urea
Uniqueness: 1-(3,4-Dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea stands out due to the presence of both a pyridine and a tetrahydro-2H-pyran ring in its structure, which may confer unique chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[oxan-4-yl(pyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-14-5-6-18(12-15(14)2)22-20(24)23-19(16-7-10-25-11-8-16)17-4-3-9-21-13-17/h3-6,9,12-13,16,19H,7-8,10-11H2,1-2H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMWISHSFKIWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(C2CCOCC2)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-Oxo-2H-isoquinolin-4-yl)methyl]but-2-ynamide](/img/structure/B2461900.png)



![4-benzoyl-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2461904.png)
![1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B2461906.png)

![3-(2,6-Dichlorophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2461909.png)
![4-bromo-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2461910.png)
![6-bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B2461911.png)


